

# Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **7-Bromoquinazolin-4-amine**

Cat. No.: **B1527819**

[Get Quote](#)

The quinazoline core is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents, particularly in oncology.<sup>[1][2][3]</sup> The specific analogue, **7-Bromoquinazolin-4-amine**, represents a valuable building block in the synthesis of targeted therapies.<sup>[4][5]</sup> Its utility in drug discovery hinges not only on its pharmacodynamic interactions but critically on its physicochemical properties. Solubility and stability are the bedrock upon which a compound's druggability is built, influencing everything from oral bioavailability to shelf-life.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known characteristics of **7-Bromoquinazolin-4-amine** and, more importantly, outlines a practical, experience-driven framework for determining its complete solubility and stability profiles. As a Senior Application Scientist, my objective is to not only present data but to illuminate the scientific reasoning behind the experimental pathways, empowering researchers to generate robust and reliable data packages for their development programs.

## Compound Identification and Profile

A clear and unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation.

| Identifier        | Value                                          | Source                                                                                                                                          |
|-------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 7-Bromoquinazolin-4-amine                      | <a href="#">[6]</a> <a href="#">[7]</a>                                                                                                         |
| CAS Number        | 1123169-43-6                                   | <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub> | <a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[14]</a> <a href="#">[15]</a>                                         |
| Molecular Weight  | 224.06 g/mol                                   | <a href="#">[7]</a> <a href="#">[11]</a>                                                                                                        |
| Canonical SMILES  | C1=CC2=C(C=C1Br)N=CN=C2N                       | <a href="#">[7]</a>                                                                                                                             |
| InChIKey          | RTKSTBCHSICNLP-UHFFFAOYSA-N                    | <a href="#">[7]</a>                                                                                                                             |

**Appearance:** While specific data for this compound is limited, it is typically supplied as a solid.  
[\[6\]](#)

## Safe Handling and Storage: The Foundation of Data Integrity

The integrity of any experimental data is contingent upon the proper handling and storage of the analyte. The Safety Data Sheet (SDS) for **7-Bromoquinazolin-4-amine** provides foundational guidance.[\[6\]](#)

### Storage Recommendations:

- **Temperature:** Store in a cool, dry place.[\[6\]](#)
- **Atmosphere:** Keep the container tightly closed in a well-ventilated area.[\[6\]](#) An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.[\[11\]](#)
- **Incompatibilities:** While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents.[\[6\]](#)

### Handling Precautions:

- Use in a well-ventilated area to avoid the formation of dust and aerosols.[6]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious clothing, and gloves.[6]
- In case of accidental release, avoid dust formation, prevent spillage from entering drains, and collect for disposal in accordance with local regulations.[6]

## Solubility Profile: A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. The solubility of **7-Bromoquinazolin-4-amine** has not been extensively reported in the public domain. However, we can infer its likely behavior based on its structure and provide a robust experimental plan for its definitive determination.

## Structural Considerations and Predicted Solubility

The structure of **7-Bromoquinazolin-4-amine** features several key functional groups that influence its solubility:

- Quinazoline Core: A heterocyclic aromatic system that is generally hydrophobic.
- Amine Group (-NH<sub>2</sub>): A basic functional group that can be protonated at acidic pH, forming a more soluble salt.
- Bromo Group (-Br): A lipophilic group that tends to decrease aqueous solubility.

Based on these features, we can predict the following general solubility trends:

| Solvent Type                                    | Predicted Solubility | Rationale                                                                                                                                |
|-------------------------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Aqueous Buffers (pH < 5)                        | Moderate to High     | The amine group (pKa estimated to be in the range of 4-5) will be protonated, forming a more polar and soluble ammonium salt.            |
| Aqueous Buffers (pH > 7)                        | Low                  | The amine group will be in its neutral, less polar form, leading to lower solubility.                                                    |
| Polar Aprotic Solvents (e.g., DMSO, DMF)        | High                 | These solvents are effective at solvating a wide range of organic molecules.                                                             |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate             | The amine group can hydrogen bond with these solvents, but the overall hydrophobicity of the quinazoline core may limit high solubility. |
| Non-polar Solvents (e.g., Hexane, Toluene)      | Very Low             | The polar amine group makes the molecule incompatible with non-polar environments.                                                       |

## Experimental Workflow for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is required. The following workflow outlines the determination of both kinetic and thermodynamic solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for determining kinetic and thermodynamic solubility.

## Detailed Protocol for Thermodynamic Solubility

- Preparation: Add an excess amount of solid **7-Bromoquinazolin-4-amine** to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

- Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
- Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).

## Stability Profile: Ensuring Compound Integrity

A drug candidate must be stable under various conditions to be viable. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

## Potential Degradation Pathways

The quinazoline ring system is generally stable, but certain conditions can promote degradation.[16]

- Hydrolysis: The amine group could potentially be susceptible to hydrolysis under extreme pH and temperature conditions, although this is generally not a major pathway for simple amines. The quinazoline ring itself can be cleaved under harsh acidic conditions with prolonged heating.[16]
- Oxidation: The electron-rich aromatic system could be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts.
- Photolysis: Like many aromatic compounds, **7-Bromoquinazolin-4-amine** may be susceptible to degradation upon exposure to UV or visible light.

## Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study is crucial to probe the stability of **7-Bromoquinazolin-4-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation (stress testing) study.

## Detailed Protocol for a Forced Degradation Study

- Stock Solution: Prepare a stock solution of **7-Bromoquinazolin-4-amine** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.
  - Acid Hydrolysis: 0.1 M HCl.
  - Base Hydrolysis: 0.1 M NaOH.
  - Oxidation: 3% H<sub>2</sub>O<sub>2</sub>.
  - Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.
  - Thermal Stress: Heat the solution in a neutral buffer.

- Time Points: Incubate the samples under the specified conditions and draw aliquots at various time points (e.g., 0, 2, 8, 24 hours). For the base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice versa for the acid samples.
- Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used to identify the mass of any significant degradation products.

## A Universal Analytical Method: HPLC-UV for Quantification

A robust and reliable analytical method is essential for both solubility and stability studies. A reverse-phase HPLC method with UV detection is the workhorse for this type of analysis.

Recommended Starting Conditions:

| Parameter          | Condition                         |
|--------------------|-----------------------------------|
| Column             | C18, 2.1 x 50 mm, 1.8 $\mu$ m     |
| Mobile Phase A     | 0.1% Formic Acid in Water         |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile  |
| Gradient           | 5% to 95% B over 5 minutes        |
| Flow Rate          | 0.4 mL/min                        |
| Column Temperature | 40°C                              |
| Injection Volume   | 2 $\mu$ L                         |
| UV Detection       | 254 nm (or determined by UV scan) |

Method Validation: This method should be validated for linearity, accuracy, precision, and specificity (selectivity) to ensure it is stability-indicating. The forced degradation samples are used to demonstrate that the degradation products are resolved from the parent peak of **7-Bromoquinazolin-4-amine**.

## Conclusion: A Framework for Characterization

While specific experimental data for the solubility and stability of **7-Bromoquinazolin-4-amine** is not readily available in public literature, this guide provides a comprehensive framework for its determination. By understanding the influence of its chemical structure and by applying the systematic experimental protocols outlined herein, researchers can generate a robust physicochemical data package. This information is indispensable for advancing **7-Bromoquinazolin-4-amine** and its derivatives through the drug discovery and development pipeline, ultimately enabling the translation of promising chemical matter into effective therapeutics.

## References

- BenchChem. (n.d.). Physicochemical Properties of Pyridinylquinazolines: A Technical Guide for Drug Development.
- ECHEMI. (n.d.). 7-Bromo-4-quinazolinamine SDS, 1123169-43-6 Safety Data Sheets.
- PubChem. (n.d.). **7-Bromoquinazolin-4-amine**.
- Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. *Journal of Chemistry*, 2014, 395637.
- Talebi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. *Scientific Reports*, 12(1), 20098.
- ChemicalBook. (2025). **7-Bromoquinazolin-4-amine**.
- Abbas, S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
- Alchem.Pharmtech. (n.d.). CAS 1123169-43-6 | **7-Bromoquinazolin-4-amine**.
- Williamson, T. A. (1957). The Chemistry of Quinazoline. In *Heterocyclic Compounds* (Vol. 6, pp. 324-549). John Wiley & Sons, Inc.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). **7-BROMOQUINAZOLIN-4-AMINE**.
- MDPI. (2020). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in *Mycobacterium tuberculosis*.
- University of Calgary. (2023). Solubility of Organic Compounds.
- BLD Pharm. (n.d.). 1123169-43-6|**7-Bromoquinazolin-4-amine**.
- BLD Pharm. (n.d.). 21419-48-7|6-Bromoquinazolin-4-amine.
- National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1 $\delta/\epsilon$  inhibitors: Synthesis, biological evaluation and molecular modeling studies.

- PubChem. (n.d.). [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine.
- ECHEMI. (n.d.). 1260657-19-9, 8-bromoquinazolin-4-amine Formula.
- FINETECH INDUSTRY LIMITED. (n.d.). 7-bromoquinazolin-2-amine.
- PubChemLite. (n.d.). 8-bromoquinazolin-4-amine (C8H6BrN3).
- Arctom. (n.d.). CAS NO. 1123169-43-6 | **7-Bromoquinazolin-4-amine**.
- ChemicalBook. (n.d.). **7-Bromoquinazolin-4-amine**(1123169-43-6) 1H NMR spectrum.
- National Institutes of Health. (n.d.). 4-Aminoquinazoline.
- ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- MDPI. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
- ResearchGate. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces.
- Chemenu. (n.d.). cas 1123169-43-6|| where to buy **7-Bromoquinazolin-4-amine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1 $\delta/\epsilon$  inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [echemi.com](http://echemi.com) [echemi.com]
- 7. 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 8. 7-Bromoquinazolin-4-amine | 1123169-43-6 [[chemicalbook.com](http://chemicalbook.com)]

- 9. alchempharmtech.com [alchempharmtech.com]
- 10. 7-BROMOQUINAZOLIN-4-AMINE [allbiopharm.com]
- 11. 1123169-43-6|7-Bromoquinazolin-4-amine|BLD Pharm [bldpharm.com]
- 12. arctomsci.com [arctomsci.com]
- 13. cas 1123169-43-6|| where to buy 7-Bromoquinazolin-4-amine [german.chemenu.com]
- 14. echemi.com [echemi.com]
- 15. 7-bromoquinazolin-2-amine | CAS: 190274-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527819#solubility-and-stability-of-7-bromoquinazolin-4-amine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

